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Subpeptin JM4-B

Cat. No.: B1575840
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Description

Subpeptin JM4-B is a novel antimicrobial peptide isolated and purified from the soil-derived strain Bacillus subtilis JM4 . This bacteriocin is ribosomally synthesized and has a molecular weight of approximately 1422.65 Da . Characterized as a nonribosomal peptide, its biosynthesis is directed by a dedicated gene cluster encoding for nonribosomal peptide synthetases (NRPSs) . Research indicates that this compound possesses a relatively broad spectrum of inhibitory activity against a range of Gram-positive bacteria and some Gram-negative pathogens . Studies have shown it to be effective against microorganisms such as Salmonella spp., Bacillus cereus , Lactobacillus viridescens , Micrococcus flavus , Enterobacter cloacae , Pseudomonas aeruginosa , and others . A key feature of this compound for research applications is its stability; the peptide remains active over a wide range of pH and temperature, making it robust under various experimental conditions . Its mechanism of action, common to many bacteriocins, is believed to involve the disruption of the target bacterium's plasma membrane potential, leading to leakage of cellular contents like ions and ATP, and ultimately to cell death . This makes it a valuable tool for microbiological research, particularly in studies focused on developing new antibacterial agents and understanding bacterial competition and resistance mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial

sequence

XXKEIXHIFHDN

Origin of Product

United States

Discovery, Isolation, and Initial Characterization of Subpeptin Jm4 B

Isolation and Phylogenetic Identification of the Producer Strain, Bacillus subtilis JM4, from Environmental Niches

A strain of bacteria capable of producing antimicrobial peptides was successfully isolated from a soil environment. nih.gov This particular strain, designated JM4, underwent rigorous identification procedures. Based on a combination of biochemical tests and 16S rDNA sequence analysis, the producer organism was identified as Bacillus subtilis. nih.gov Bacillus subtilis is a ubiquitous Gram-positive bacterium, commonly found in soil and the rhizosphere, and is known for its ability to produce a wide array of secondary metabolites, including antimicrobial compounds. nih.govmicrobenotes.com The isolation of the JM4 strain from soil highlights the importance of environmental niches as a reservoir for discovering novel microorganisms with biotechnological potential. nih.govnih.govinternationalscholarsjournals.com

Methodologies for the Purification of Subpeptin JM4-B and Co-produced Peptides

The purification of this compound from the culture of Bacillus subtilis JM4 is a multi-step process designed to separate it from other cellular components and co-produced peptides, such as Subpeptin JM4-A. nih.gov This process involves initial precipitation followed by a series of chromatographic techniques to achieve homogeneity. nih.gove-repository.org

The initial step in the purification process involves precipitating the antimicrobial peptides from the cell-free supernatant of the Bacillus subtilis JM4 culture. nih.govinternationalscholarsjournals.com This is achieved by adding ammonium (B1175870) sulfate (B86663) to the supernatant. nih.govinternationalscholarsjournals.com This technique is a widely used method for the initial concentration and fractionation of proteins and peptides from a crude extract. internationalscholarsjournals.comijrps.com The resulting precipitate, which contains a mixture of proteins and peptides including this compound, is then collected for further purification. internationalscholarsjournals.com

Following ammonium sulfate precipitation, a sequence of chromatographic methods is employed to purify this compound to homogeneity. nih.gov This sequential approach ensures the removal of impurities and the separation of the two co-produced subpeptins. nih.gov

The typical chromatographic purification sequence includes:

SP-Sepharose Fast Flow: This is a strong cation-exchange chromatography step. nih.govthaiscience.info The precipitated peptides are loaded onto the column, and separation is based on the net positive charge of the molecules. nih.govthaiscience.info

Sephadex G-25: This step involves gel filtration chromatography, which separates molecules based on their size. nih.gov It is effective in desalting the sample and separating the peptides from larger or smaller molecules. nih.gov

C18 Reverse-Phase Chromatography: This is the final and a high-resolution purification step. nih.gov Separation is based on the hydrophobicity of the peptides. In this step, two distinct active fractions are harvested, which are designated as Subpeptin JM4-A and this compound. nih.gov

This multi-step purification protocol is crucial for obtaining pure samples of this compound for subsequent characterization. nih.gove-repository.org

Table 1: Purification Steps for this compound

Step Technique Principle of Separation Outcome
1 Ammonium Sulfate Precipitation Salting out Concentration of peptides
2 SP-Sepharose Fast Flow Cation-exchange chromatography Separation based on charge
3 Sephadex G-25 Gel filtration chromatography Separation based on size
4 C18 Reverse-Phase Chromatography Hydrophobic interaction Final purification to homogeneity

Ammonium Sulfate Precipitation Techniques

Preliminary Characterization of this compound as an Antimicrobial Peptide

Once purified, this compound was subjected to preliminary characterization to determine its nature and antimicrobial properties. Mass spectrometry analysis determined the molecular weight of this compound to be 1422.65 Da. nih.gov

Crucially, this compound was identified as a novel antimicrobial peptide. nih.gov Amino acid sequencing revealed that it has no significant sequence homology to other known peptides in existing databases. nih.gov This finding underscores its novelty and potential as a new class of antimicrobial agent.

Initial antimicrobial activity assays demonstrated that this compound possesses a relatively broad inhibitory spectrum, showing activity against a range of microorganisms. nih.gov The peptide was found to be effective against Salmonella, Bacillus cereus, Bacillus megaterium, Lactobacillus viridescens, Micrococcus flavus, Corynebacterium glutamicum, Enterobacter cloacae, Lactobacillus acidophilus, Lactobacillus lactis, Pediococcus acidolactici, Spirillum cholerae, Shigella flexneri, and Pseudomonas aeruginosa. Furthermore, characteristic measurements indicated that this compound remains active over a wide range of pH and temperature, suggesting its stability under various conditions. nih.gov

Table 2: Properties of this compound

Property Finding
Molecular Weight 1422.65 Da nih.gov
Nature Novel antimicrobial peptide nih.gov
Antimicrobial Spectrum Broad, active against various Gram-positive and Gram-negative bacteria nih.gov
Stability Active over a wide pH and temperature range nih.gov

Biosynthesis and Genetic Determinants of Subpeptin Jm4 B Production

Elucidation of the Nonribosomal Peptide Synthetase (NRPS) Pathway in Subpeptin JM4-B Formation

The synthesis of this compound is a complex process that occurs independently of the cell's primary protein-making machinery, the ribosome. Instead, it is assembled by large, modular enzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs). nih.govcdnsciencepub.com This pathway allows for the incorporation of a wider variety of building blocks than is possible in ribosomal protein synthesis.

Initial investigations into the production of Subpeptin JM4-A and this compound by Bacillus subtilis JM4 involved the use of degenerate PCR primers targeting the conserved motifs characteristic of NRPSs. nih.gov This approach successfully identified a 1.2 kb PCR product with high sequence similarity to known NRPS genes. nih.gov Subsequent cloning and gene disruption experiments confirmed that a 4 kb DNA fragment containing this sequence was essential for subpeptin production; its removal resulted in a subpeptin-deficient mutant. nih.gov This provided direct evidence that Subpeptin JM4-A and JM4-B are biosynthesized by an NRPS-mediated pathway. nih.gov

Distinction between Ribosomally and Nonribosomally Synthesized Peptides

To fully appreciate the biosynthesis of this compound, it is essential to distinguish between ribosomal and nonribosomal peptide synthesis.

Ribosomal Peptide Synthesis (RPS): This is the central process of protein production in all living organisms. It involves the transcription of a DNA template into messenger RNA (mRNA), which is then translated by ribosomes into a polypeptide chain. researchgate.net The sequence of amino acids in the resulting peptide is strictly determined by the genetic code in the mRNA. researchgate.net This process is primarily limited to the 20-22 proteinogenic amino acids. igem.org

Nonribosomal Peptide Synthesis (NRPS): In contrast, NRPS pathways are independent of mRNA and ribosomes. wikipedia.org The "blueprint" for the peptide is embedded within the NRPS enzyme complex itself. nih.gov These large, multi-domain enzymes are organized into modules, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. cdnsciencepub.comuzh.ch

A key advantage of the NRPS pathway is its remarkable flexibility. It can incorporate over 500 different monomeric units, including non-proteinogenic amino acids, D-amino acids, and fatty acids. igem.orgcdnsciencepub.com Furthermore, the peptides can undergo various modifications such as N-methylation, cyclization, and the formation of heterocyclic rings, leading to a vast diversity of structures and functions. wikipedia.orgcdnsciencepub.com this compound, with its unique composition, is a direct result of this versatile synthetic machinery.

Identification and Detailed Analysis of the this compound Biosynthetic Gene Cluster

The genes responsible for producing a nonribosomal peptide are typically clustered together in the bacterial genome. igem.org Following the initial identification of an NRPS gene fragment, researchers successfully cloned a large 48 kb gene cluster from Bacillus subtilis JM4. nih.gov This cluster was found to contain all the necessary genetic information for the biosynthesis, regulation, and even resistance to the antimicrobial peptides it produces. nih.gov

Characterization of Key Coding Sequences (CDSs) within the Gene Cluster

The 48 kb gene cluster is comprised of nine distinct coding sequences (CDSs). nih.gov These CDSs encode the various proteins required for the complete process of this compound production. Two of the largest CDSs within this cluster, designated as subA and subC, were subjected to further investigation. nih.gov Gene disruption experiments, where these specific genes were inactivated, resulted in mutants that were unable to produce subpeptins. nih.gov This finding strongly supports the direct involvement of the cloned gene cluster in the biosynthesis of these peptides. nih.gov

Functional Annotation of Enzymes Involved in this compound Biosynthesis

While the specific functions of all nine CDSs have not been fully elucidated in the available literature, the roles of subA and subC as core components of the NRPS machinery are evident from the gene disruption studies. nih.gov Generally, in an NRPS system, the large genes like subA and subC would encode the modular synthetase enzymes. These enzymes contain a series of domains, each with a specific catalytic function:

Adenylation (A) domain: Selects a specific amino acid and activates it by converting it to an aminoacyl-adenylate. uzh.chmdpi.com

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm. uzh.ch

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by adjacent modules. uzh.ch

Thioesterase (TE) domain: Typically located at the end of the final module, this domain releases the fully assembled peptide chain from the enzyme complex, often catalyzing its cyclization. frontiersin.org

The presence of these domains within the proteins encoded by subA and subC is what drives the step-by-step assembly of this compound.

Genetic Regulation of this compound Production

The production of secondary metabolites like this compound is a tightly regulated process, ensuring that these compounds are synthesized only when needed, often in response to specific environmental cues or cell population densities. The 48 kb gene cluster contains genes dedicated to this regulatory oversight. nih.gov

Role of Specific Regulatory Genes (e.g., subA and subC) in Peptide Expression

The primary role of subA and subC is in the biosynthesis of the peptide itself, as they are the core synthetase genes. nih.gov Their expression is the ultimate target of regulatory control. The disruption of these genes directly abolishes peptide production, highlighting their essential role in the expression of the final product. nih.gov While the provided research explicitly identifies subA and subC as essential for biosynthesis, it also notes that the 48 kb gene cluster contains sequences involved in regulation. nih.gov In many Bacillus species, the regulation of antimicrobial peptide production is often controlled by two-component systems (TCS). researchgate.net These systems typically consist of a sensor kinase that detects an external signal and a response regulator that, upon activation, binds to DNA to either activate or repress the transcription of the biosynthetic genes. While not explicitly detailed for this compound in the provided sources, it is a common mechanism for controlling NRPS gene clusters. researchgate.net The disruption of subA and subC serves as a definitive confirmation of their role in the final "expression" or synthesis of the peptide. nih.gov

Environmental and Physiological Factors Influencing Biosynthesis

The production of nonribosomal peptides (NRPs) like this compound by Bacillus species is intricately regulated by a variety of environmental and physiological cues. While specific studies on this compound are limited, the broader knowledge of lipopeptide biosynthesis in Bacillus subtilis provides a framework for understanding the factors that likely influence its production. The biosynthesis of these complex molecules is a highly regulated process, often triggered by specific environmental stressors or conditions related to cell density and nutrient availability. nih.govfrontiersin.org

Key factors known to modulate the production of lipopeptides in Bacillus species include the composition of the culture medium, particularly carbon and nitrogen sources, oxygen availability, pH, and temperature. nih.govacademicjournals.org For example, the production of surfactin (B1297464), another well-known lipopeptide from B. subtilis, is enhanced at warmer temperatures (37°C or higher) and under anaerobic conditions. nih.gov Conversely, the synthesis of other lipopeptide families, such as fengycins and iturins, is favored at slightly lower temperatures (ranging from 25 to 37°C) and in well-aerated environments. nih.gov The production of this compound has been shown to be stable across a wide range of pH and temperatures, suggesting that the producing organism, B. subtilis JM4, can synthesize this compound under diverse conditions. nih.gov

Furthermore, cell-density-dependent regulation, known as quorum sensing (QS), plays a crucial role in the production of many antimicrobial peptides in Bacillus. cdnsciencepub.com In the case of surfactin, its biosynthesis is controlled by QS mechanisms. cdnsciencepub.com Similarly, the production of the lantibiotic subtilin is dependent on cell density and is induced during starvation conditions. nih.govfrontiersin.org It is plausible that the biosynthesis of this compound is also integrated into a larger regulatory network that responds to population density and nutritional stress, ensuring its production is timed to when it is most needed for competition or survival.

Below is a table summarizing the influence of various environmental factors on the production of different lipopeptides by Bacillus subtilis, which may serve as a model for understanding the regulation of this compound biosynthesis.

FactorConditionInfluence on Lipopeptide Family
Temperature ≥37°CIncreases surfactin production nih.gov
25–37°CFavors fengycin (B216660) and iturin production nih.gov
Oxygen AnaerobicIncreases surfactin production nih.gov
AeratedFavors fengycin and iturin production nih.gov
Nutrients StarvationIncreases subtilin production nih.govfrontiersin.org
Cell Density HighInduces surfactin and subtilin production via QS nih.govfrontiersin.orgcdnsciencepub.com
pH Wide RangeThis compound remains active nih.gov

Mutational Analysis and Gene Disruption Studies for Pathway Validation

The validation of the biosynthetic pathway for this compound has been significantly advanced through mutational analysis and gene disruption studies. These genetic techniques have been instrumental in identifying the specific genes required for the production of this antimicrobial peptide.

Initial investigations into the genetic basis of Subpeptin JM4-A and JM4-B production in Bacillus subtilis JM4 led to the identification and cloning of a substantial 48 kb gene cluster. nih.gov This cluster was found to contain nine coding sequences (CDSs) that are implicated in the biosynthesis, regulation, and resistance mechanisms associated with the subpeptins. nih.gov The nonribosomal nature of subpeptin synthesis was first suggested by the high sequence similarity of a PCR product from this region to known nonribosomal peptide synthetase (NRPS) genes. nih.gov

To functionally validate the role of this gene cluster, targeted gene disruption experiments were performed. A crucial experiment involved the disruption of a 4 kb DNA fragment within this cluster, which resulted in a subpeptin-deficient mutant. nih.gov This finding provided strong evidence that the biosynthetic machinery for Subpeptin JM4-A and JM4-B is encoded within this genetic locus. nih.gov

Further detailed mutational analysis focused on two particularly large CDSs within the 48 kb cluster, designated as subA and subC. nih.gov Disruption of either of these genes individually led to mutants that were unable to produce subpeptins. nih.gov This conclusively demonstrated that both subA and subC are essential components of the subpeptin biosynthetic pathway. These genes likely encode the large, multi-domain NRPS enzymes that are responsible for the assembly of the peptide backbone of this compound.

The table below summarizes the key findings from the gene disruption studies on the this compound biosynthetic pathway.

Gene(s) DisruptedStrainResultConclusion
4 kb DNA fragment within the gene clusterBacillus subtilis JM4Subpeptin-deficient mutant nih.govThe 48 kb gene cluster is involved in subpeptin biosynthesis. nih.gov
subABacillus subtilis JM4Subpeptin-deficient mutant nih.govThe subA gene is essential for subpeptin production. nih.gov
subCBacillus subtilis JM4Subpeptin-deficient mutant nih.govThe subC gene is essential for subpeptin production. nih.gov

Additionally, analysis of the gene cluster suggests the presence of regulatory elements, such as a two-component regulatory system (TCS) homologous to BacRS, which is involved in bacitracin self-resistance. researchgate.net This putative TCS, which could be designated SubRS, is likely involved in regulating the expression of the subpeptin biosynthetic genes or in providing self-resistance to the producing organism. researchgate.net

Molecular Mechanisms of Action of Subpeptin Jm4 B

Interactions with Target Bacterial Cellular Structures

The primary targets for many Bacillus antimicrobial peptides are the fundamental structures of the bacterial cell envelope: the cell membrane and the cell wall. cdnsciencepub.comcdnsciencepub.com It is widely proposed that Subpeptin JM4-B shares this mode of action, achieving its bactericidal or bacteriostatic effect by compromising the physical integrity of these essential barriers. cdnsciencepub.commdpi.com

A principal mechanism for antimicrobial peptides is the permeabilization of the bacterial cell membrane, which leads to the dissipation of vital ion gradients, leakage of cellular contents, and ultimately, cell death. cdnsciencepub.com This process is often initiated by the electrostatic attraction between a cationic peptide and the negatively charged components of bacterial membranes, such as phospholipids. mdpi.com Although the specific charge of this compound is not detailed, this is a common feature of many bacteriocins. nih.gov

The interaction typically proceeds through one of several models of pore formation:

Barrel-Stave Model: Peptide monomers insert perpendicularly into the membrane, assembling like staves of a barrel to form a hydrophilic pore. mdpi.comresearchgate.net

Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel lined by both peptides and lipid head groups. researchgate.net

Carpet Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like fashion, leading to the formation of micelles and transient pores or the complete disintegration of the membrane. mdpi.comresearchgate.net

While specific studies detailing this compound's interaction with model membranes are limited, the general mechanism proposed for Bacillus-derived AMPs involves the formation of such channels or pores, leading to membrane disruption. cdnsciencepub.comcdnsciencepub.com The rapid, bactericidal effect often observed with these types of peptides is consistent with membrane permeabilization as a primary mode of action. cdnsciencepub.com

The bacterial cell wall, particularly the peptidoglycan layer in Gram-positive bacteria, is another crucial target for antimicrobial peptides. frontiersin.org Disruption of this layer compromises the cell's structural integrity, making it susceptible to osmotic lysis. Some Bacillus AMPs, such as those in the lantibiotic class, can inhibit cell wall biosynthesis by directly binding to Lipid II, a precursor molecule in the peptidoglycan synthesis pathway. frontiersin.org This binding can both sequester the precursor, halting cell wall construction, and use Lipid II as a docking molecule to facilitate pore formation in the underlying membrane. frontiersin.org

Although direct evidence of this compound inhibiting peptidoglycan synthesis is not available, its broad-spectrum activity, including against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, suggests that interaction with the cell wall is a plausible mechanism. nih.govcdnsciencepub.com The disruption of the cell wall could be a direct action or a secondary effect of membrane destabilization. mdpi.com

Investigation of Bacterial Membrane Permeabilization and Pore Formation

Interference with Essential Bacterial Physiological Processes

Beyond direct structural damage, antimicrobial peptides can exert their effects by entering the cell and interfering with fundamental intracellular processes. mdpi.com This often occurs after the peptide has permeabilized the cell membrane.

Certain bacteriocins possess enzymatic activity themselves or can inhibit essential host enzymes. nih.govcabidigitallibrary.org For instance, some bacteriocins act as endopeptidases that cleave specific bonds in the peptidoglycan, contributing to cell wall disruption. nih.gov Other antimicrobial peptides from Bacillus have been shown to inhibit enzymes crucial for fungal metabolism, such as those involved in chitin (B13524) production. frontiersin.org While this compound's activity is reduced by treatment with proteolytic enzymes like proteinase K and pronase, indicating its proteinaceous nature, there is no direct evidence to suggest it functions by inhibiting specific intracellular enzymes within target bacteria. cabidigitallibrary.org

Once inside the target cell, some antimicrobial peptides can bind to nucleic acids (DNA and RNA) or ribosomes, thereby inhibiting the synthesis of essential macromolecules. mdpi.com For example, the glycine-rich peptide YD1 from Bacillus amyloliquefaciens has been shown to translocate inside the cell and interact with DNA, leading to cell death. researchgate.net This mode of action provides a secondary mechanism to ensure the killing of the target microbe. There are currently no specific research findings that confirm whether this compound affects DNA, RNA, or protein synthesis in susceptible bacteria.

Enzymatic Inhibition within Susceptible Microorganisms

Comparative Studies of this compound's Mechanism with Other Bacillus Antimicrobial Peptides

The Bacillus genus produces a vast arsenal (B13267) of antimicrobial peptides, many of which have been studied in greater detail than this compound. cdnsciencepub.com Comparing its proposed mechanisms with those of well-characterized Bacillus AMPs provides valuable context. These peptides are broadly classified based on their synthesis pathway into ribosomally synthesized peptides (bacteriocins) and non-ribosomally synthesized peptides (NRPs). cdnsciencepub.com

Lipopeptides (Non-Ribosomally Synthesized): This is a major class of Bacillus AMPs and includes families like the iturins, fengycins, and surfactins.

Iturins (e.g., Iturin A, Mycosubtilin): These are potent antifungal agents that form pores in fungal membranes, leading to osmotic imbalance and potassium leakage. cdnsciencepub.com Their action is often described by the "carpet" model. mdpi.com

Fengycins (e.g., Plipastatin): These also primarily target fungal membranes but have a different structure and can interact with lipid bilayers to cause membrane disruption. cdnsciencepub.com

Surfactins: These are powerful biosurfactants that disrupt the lipid matrix of cell membranes. At lower concentrations, they can form channels, while at higher concentrations, they solubilize the membrane entirely. cdnsciencepub.com

Bacteriocins (Ribosomally Synthesized): This class includes a diverse group of peptides such as lantibiotics and other unique peptides.

Subtilin: A well-studied lantibiotic that has a dual mechanism of action. It binds to Lipid II, inhibiting cell wall synthesis, and uses this interaction to form pores in the cell membrane. frontiersin.org

Subtilosin A: A unique cyclic peptide that kills target cells by causing an efflux of intracellular ATP and depleting the proton motive force across the membrane. cdnsciencepub.com

This compound, being a novel peptide, does not fit neatly into these well-established families based on its amino acid sequence. nih.gov However, its proposed mechanism of disrupting bacterial membranes and potentially the cell wall aligns it broadly with the general mode of action seen across many different classes of Bacillus AMPs, from the pore-forming lipopeptides to the dual-action lantibiotics. cdnsciencepub.comcdnsciencepub.com

Table of Comparative Mechanisms of Bacillus Antimicrobial Peptides

Antimicrobial PeptideClassPrimary Mechanism of ActionSpecific Target(s)
This compoundNovel PeptideProposed: Membrane permeabilization and cell wall disruption. cdnsciencepub.comcdnsciencepub.comProposed: Bacterial cell membrane, cell wall.
Surfactin (B1297464)Lipopeptide (NRP)Detergent-like membrane disruption, channel formation. cdnsciencepub.comCell membrane lipids.
Iturin ALipopeptide (NRP)Pore formation leading to ion leakage. cdnsciencepub.comFungal cell membrane.
Fengycin (B216660)Lipopeptide (NRP)Membrane disruption. cdnsciencepub.comFungal cell membrane.
SubtilinLantibiotic (Bacteriocin)Inhibition of cell wall synthesis and pore formation. frontiersin.orgLipid II, cell membrane.
Subtilosin ACyclic Peptide (Bacteriocin)Depletion of proton motive force, ATP efflux. cdnsciencepub.comCell membrane.

Identification and Characterization of Specific Molecular Targets

Detailed research into the specific molecular interactions of this compound is limited. The general proposed mechanism for many Bacillus-derived antimicrobial peptides involves the disruption of the bacterial cell membrane's integrity. cdnsciencepub.comcdnsciencepub.com This can occur through various models, including the formation of pores or channels in the membrane, which leads to the leakage of essential intracellular components and ultimately cell death. researchgate.net

For some Bacillus peptides, such as the lantibiotic nisin, a specific molecular target has been identified as Lipid II, a precursor molecule in the biosynthesis of the bacterial cell wall. cdnsciencepub.comfrontiersin.org Binding to Lipid II can both inhibit cell wall synthesis and facilitate pore formation. frontiersin.org However, there is currently no direct experimental evidence to confirm that this compound utilizes Lipid II or any other specific molecule as its target.

Genetic studies have revealed that the gene cluster responsible for the biosynthesis of Subpeptin JM4-A and this compound shares a high degree of similarity with the genes for bacitracin synthetase from other Bacillus species. mdpi.com This homology might suggest a comparable mechanism of action, as bacitracin is known to interfere with cell wall synthesis by binding to bactoprenol (B83863) phosphate, a lipid carrier involved in peptidoglycan synthesis. Nevertheless, this remains a point of speculation until direct experimental validation is achieved for this compound.

At present, there are no published studies detailing the binding affinities, inhibition constants, or other quantitative measurements of this compound with any specific molecular target. Consequently, the creation of data tables illustrating these interactions is not possible.

Preclinical Biological Activities of Subpeptin Jm4 B

Broad-Spectrum Antimicrobial Activity in In Vitro Models

Subpeptin JM4-B has demonstrated a wide range of inhibitory activity against various pathogenic microorganisms in laboratory settings. nih.govijcmas.com

Efficacy Against Gram-Positive Bacterial Pathogens

This compound exhibits potent activity against several Gram-positive bacteria. ijcmas.com Notably, it is effective against Staphylococcus aureus and Bacillus cereus. ijcmas.comcdnsciencepub.comtandfonline.com Research has also highlighted its potential in combating methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. researchgate.net

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The table below summarizes the reported MIC values for this compound against specific Gram-positive pathogens.

BacteriumMIC (mg/L)
Staphylococcus aureus15 nih.gov
Streptococcus faecalis25 nih.gov
Data sourced from in vitro studies.

Efficacy Against Gram-Negative Bacterial Pathogens

The antimicrobial action of this compound extends to Gram-negative bacteria. researchgate.net It has shown inhibitory effects against Salmonella species. ijcmas.comcdnsciencepub.comtandfonline.com One study reported an MIC of 22 mg/L for Salmonella sp. and 15 mg/L for Shigella flexneri. nih.gov

BacteriumMIC (mg/L)
Salmonella sp.22 nih.gov
Shigella flexneri15 nih.gov
Data sourced from in vitro studies.

Activity Against Mycobacterial Strains

While specific studies on this compound's direct activity against mycobacterial strains are not extensively detailed in the provided context, other antimicrobial peptides (AMPs) from Bacillus species have demonstrated antimycobacterial properties. mdpi.com For instance, licheniformins and bacitracin, produced by Bacillus licheniformis, have shown strong activity against mycobacteria. mdpi.com This suggests a potential area for future investigation into the antimycobacterial capabilities of this compound and other related Bacillus AMPs.

Antifungal Activities

In the broader context of antimicrobial peptides from Bacillus species, antifungal properties are well-documented. preprints.orgmdpi.com For example, iturin-like compounds produced by B. subtilis can disrupt fungal spores and prevent their germination. researchgate.net While the direct antifungal activity of this compound is not explicitly detailed, the known antifungal capabilities of other Bacillus AMPs suggest this as a plausible area of activity to be explored. mdpi.cominnovareacademics.inmdpi.cominnovareacademics.in

Anti-Biofilm Properties of this compound and Related Peptides

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Antimicrobial peptides are being investigated as potential anti-biofilm agents. nih.gov Some AMPs can inhibit the formation of biofilms and disrupt existing ones. innovareacademics.in While specific studies focusing solely on the anti-biofilm properties of this compound are limited in the provided results, the general anti-biofilm activity of Bacillus AMPs is a recognized field of study. mdpi.cominnovareacademics.in

Immunomodulatory Effects in Preclinical Systems

Beyond their direct antimicrobial actions, many antimicrobial peptides possess immunomodulatory capabilities, influencing the host's immune response. mdpi.comresearchgate.nettandfonline.comfrontiersin.org These effects can include the regulation of inflammatory responses and the recruitment and activation of immune cells. mdpi.comtandfonline.comfrontiersin.org For instance, some Bacillus AMPs can modulate cytokine production and enhance immune cell functions. researchgate.netekb.eg While direct evidence for the immunomodulatory effects of this compound is not specified, the broader family of Bacillus peptides demonstrates this dual functionality, suggesting a potential for this compound to also influence the immune system. researchgate.nettandfonline.com

Structural Aspects and Structure Activity Relationships Sar of Subpeptin Jm4 B

Molecular Characterization and Primary Structure Elucidation

Subpeptin JM4-B was co-discovered with a related peptide, Subpeptin JM4-A, both isolated from Bacillus subtilis strain JM4. nih.gov Initial characterization through mass spectrometry revealed a molecular weight of 1422.65 Da for this compound. nih.gov Amino acid sequencing demonstrated that Subpeptin JM4-A and JM4-B are highly similar, differing only at the seventh amino acid position. nih.gov However, the complete primary structure of this compound, including the identification of three previously unidentified residues, remains to be fully elucidated. nih.gov

The biosynthesis of this compound is attributed to nonribosomal peptide synthetases (NRPSs). nih.gov This was confirmed through genetic studies where degenerate PCR primers targeting conserved NRPS motifs were used to identify the gene cluster responsible for its production. nih.gov Disruption of key genes within this cluster, specifically subA and subC, resulted in a complete loss of Subpeptin production, confirming the involvement of this NRPS system. nih.gov

Table 1: Molecular Properties of this compound

PropertyValueSource
Molecular Weight1422.65 Da nih.gov
Producing OrganismBacillus subtilis JM4 nih.govtandfonline.com
Biosynthesis PathwayNonribosomal Peptide Synthetase (NRPS) nih.gov

Post-Translational Modifications (PTMs) and Their Role in Activity

While the specific post-translational modifications (PTMs) of this compound have not been exhaustively detailed in the available literature, its biosynthesis via NRPSs suggests the potential for various modifications. nih.gov NRPS pathways are known for incorporating non-proteinogenic amino acids, cyclizing the peptide backbone, and introducing other chemical alterations that are crucial for the bioactivity and stability of the final peptide. cdnsciencepub.com Many antimicrobial peptides derived from Bacillus species undergo significant PTMs, such as the formation of lanthionine (B1674491) bridges in lantibiotics, which are not present in this compound. preprints.orge-repository.org The stability of this compound over a wide pH and temperature range suggests that its structure is robust, a characteristic often conferred by PTMs. nih.gov The exact nature of these modifications and their direct contribution to the antimicrobial spectrum and potency of this compound are areas requiring further investigation.

Methodologies for Investigating Structure-Activity Relationships

Understanding the relationship between the structure of this compound and its biological function is critical for the development of new and improved antimicrobial agents.

Rational Design of this compound Analogues

The rational design of this compound analogues involves a targeted approach to modify its structure to enhance specific properties like antimicrobial potency, spectrum of activity, and stability. researchgate.net This process begins with a thorough understanding of the parent molecule's structure and the function of its different domains. Given that this compound is a peptide, solid-phase peptide synthesis would be a primary method for creating analogues with specific amino acid substitutions. core.ac.uk For instance, amino acids at key positions could be replaced with others to alter hydrophobicity, charge, or steric hindrance, which are known to influence antimicrobial activity. mdpi.com

Evaluation of Synthesized Derivatives for Modified Biological Properties

Once synthesized, the derivatives of this compound would undergo rigorous evaluation to assess their biological properties. Standard antimicrobial susceptibility tests, such as determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria, would be employed to quantify their potency. chosun.ac.kr These panels would typically include both Gram-positive and Gram-negative bacteria to determine the spectrum of activity. preprints.org Furthermore, the stability of the synthesized derivatives under various conditions (e.g., temperature, pH, presence of proteases) would be compared to that of the parent molecule to identify modifications that enhance its resilience. mdpi.com

Conformational Analysis and Three-Dimensional Structure Prediction

The three-dimensional (3D) structure of this compound is a key determinant of its biological activity. While an experimentally determined structure is not yet available, computational methods can provide valuable insights into its conformational landscape. kva.se Homology modeling, which uses the known structures of related proteins as templates, is a common approach for predicting 3D structures. researchgate.net However, given that this compound has no significant sequence homology to known peptides, de novo or ab initio prediction methods may be more appropriate. nih.gov

Modern computational tools, such as AlphaFold2 and Rosetta, have shown remarkable accuracy in predicting protein and peptide structures from their amino acid sequences. nih.gov These methods can generate ensembles of possible conformations, reflecting the dynamic nature of peptides in solution. Analyzing these predicted structures can help identify key structural motifs, such as alpha-helices or beta-sheets, and the spatial arrangement of amino acid residues that may be critical for interacting with bacterial membranes or other cellular targets. nih.gov This structural information is invaluable for guiding the rational design of more effective this compound analogues.

Advanced Research Methodologies Applied to Subpeptin Jm4 B Investigation

Genomic and Proteomic Approaches for Biosynthetic Pathway and Product Analysis

The biosynthesis of Subpeptin JM4-B by Bacillus subtilis JM4 has been elucidated through a combination of genomic and proteomic strategies. nih.gov These approaches link the genetic blueprint of the organism to the final peptide product, providing a comprehensive understanding of its production.

Advanced Mass Spectrometry for Peptide Characterization and Quantification

Advanced mass spectrometry (MS) has been a cornerstone in the characterization of this compound. This powerful analytical technique allows for the precise determination of molecular weights and the sequencing of amino acids. nih.govviennabiocenter.org

Initial studies successfully utilized mass spectrometry to determine the molecular weight of this compound as 1422.65 Da. nih.gov This was a critical first step in its identification and differentiation from its counterpart, Subpeptin JM4-A. Further analysis, often coupled with liquid chromatography (LC-MS), facilitates the purification and quantification of the peptide from complex biological mixtures. nih.govosu.edu Modern MS techniques, such as those employing Orbitrap analyzers, offer high-resolution data that can reveal even subtle post-translational modifications, which are crucial for the peptide's activity. viennabiocenter.orgthermofisher.com

TechniqueApplication in this compound ResearchKey Findings
Mass Spectrometry (MS) Determination of molecular weightMolecular weight of 1422.65 Da nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) Purification and quantificationIsolation of pure this compound from culture nih.gov
High-Resolution Mass Spectrometry (e.g., Orbitrap) Detailed structural analysis and PTM identificationProvides high mass accuracy for confident characterization viennabiocenter.orgthermofisher.com

Bioinformatics Tools for Gene Cluster Analysis and Sequence Comparison

The identification of the biosynthetic gene cluster (BGC) responsible for this compound production was a significant breakthrough achieved through the use of bioinformatics tools. nih.gov These computational approaches are essential for mining genomic data and predicting the function of gene clusters. d-nb.info

Researchers used degenerate PCR primers targeting conserved motifs of nonribosomal peptide synthetases (NRPSs) to identify a 1.2 kb PCR product with high similarity to NRPS genes. nih.gov This initial finding led to the cloning of a larger 48 kb gene cluster containing nine coding sequences (CDSs) involved in the biosynthesis, regulation, and resistance of the antimicrobial peptide. nih.gov Gene disruption experiments targeting two of these CDSs, subA and subC, resulted in mutants unable to produce this compound, confirming the involvement of this gene cluster in its synthesis. nih.gov

Bioinformatics platforms like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and BiG-SCAPE are instrumental in this type of analysis. nih.govsecondarymetabolites.org They allow for the identification of BGCs within a genome, comparison with known clusters in databases like MIBiG (Minimum Information about a Biosynthetic Gene cluster), and prediction of the resulting secondary metabolite's structure. mdpi.comwur.nl Comparative genomic analysis has also suggested that the gene cluster for Subpeptin synthesis may have been acquired by Bacillus subtilis from Bacillus paralicheniformis through horizontal gene transfer. nih.gov

Bioinformatics Tool/ApproachApplication in this compound ResearchKey Findings
Degenerate PCR and Sequence Similarity Search Initial identification of NRPS genesFound a 1.2 kb PCR product with high similarity to NRPSs nih.gov
Gene Cluster Cloning and Disruption Confirmation of the biosynthetic gene clusterA 48 kb gene cluster is responsible for this compound production nih.gov
antiSMASH / BiG-SCAPE Genome mining and comparative genomicsIdentified the Subpeptin BGC and compared it to other known clusters nih.govmdpi.com
Comparative Genomics Evolutionary analysis of the gene clusterSuggested horizontal gene transfer from B. paralicheniformis nih.gov

High-Throughput Screening Assays for Identification of Novel Activities

High-throughput screening (HTS) is a key methodology for discovering new biological activities of compounds like this compound. numberanalytics.comnuvisan.com By automating and miniaturizing assays, HTS allows for the rapid testing of a substance against a vast number of targets or in various conditions. nuvisan.com

While specific HTS assays applied to this compound are not extensively detailed in the available literature, the initial discovery of its "relatively broad inhibitory spectrum" suggests that screening against a panel of different microorganisms was performed. nih.gov Such screens are fundamental in antimicrobial drug discovery to determine the range of susceptible pathogens. researchgate.net HTS can be used to explore not only antimicrobial activity but also other potential therapeutic properties, such as antifungal, antiviral, or anticancer effects. nih.gov The principles of HTS, involving the rapid testing of numerous compounds, are crucial for accelerating the discovery of novel applications for natural products. numberanalytics.com

Advanced Microscopy Techniques for Cellular Interaction Studies

Understanding how this compound interacts with target cells is crucial for elucidating its mechanism of action. Advanced microscopy techniques provide the high-resolution imaging necessary to visualize these interactions at a cellular and subcellular level. mdpi.comresearchgate.net

Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) can reveal morphological changes in bacteria or fungi upon treatment with the peptide, such as cell wall disruption or membrane damage. mdpi.comtandfonline.com For instance, studies on other Bacillus-derived lipopeptides have used electron microscopy to show the formation of holes in fungal spores and hyphae. tandfonline.com Fluorescence microscopy, particularly super-resolution techniques like STED microscopy, can be used to track the localization of fluorescently labeled this compound as it interacts with and potentially penetrates the cell membrane. nih.govresearchgate.net Atomic force microscopy (AFM) is another powerful tool that can be used in force spectroscopy mode to measure the forces of interaction between the peptide and the cell surface at a molecular level. mdpi.com

Computational Modeling and In Silico Approaches for Mechanism and SAR Prediction

Computational modeling and in silico approaches are increasingly used to predict the mechanism of action and structure-activity relationships (SAR) of peptides like this compound. These methods complement experimental data and can guide further research.

While specific computational studies focused solely on this compound are not prominent in the search results, the principles of these approaches are well-established. Molecular docking simulations could be used to predict how this compound binds to specific molecular targets on or within a bacterial cell. Understanding the three-dimensional structure of the peptide, which can be predicted using tools like I-TASSER or AlphaFold, is a prerequisite for such simulations. The amino acid sequence difference between Subpeptin JM4-A and JM4-B at the seventh position provides a natural starting point for in silico SAR studies to understand how this single change affects activity. nih.gov By modeling the structural and energetic differences between the two peptides, researchers can hypothesize about the key residues and conformations required for its antimicrobial function.

Theoretical Frameworks, Research Gaps, and Future Directions

Current Theoretical Models Regarding the Evolutionary Advantage of Subpeptin JM4-B Production

The production of antimicrobial peptides (AMPs) like this compound by soil-dwelling bacteria such as Bacillus subtilis is believed to confer a significant evolutionary advantage. cdnsciencepub.comfrontiersin.org It is estimated that a substantial portion, around 4-5%, of the genome of strains from the B. subtilis group is dedicated to producing these antimicrobial compounds. frontiersin.org This significant genetic investment suggests a crucial role for these molecules in the organism's survival and fitness.

The primary theoretical model posits that this compound acts as a chemical weapon in the highly competitive microbial environment of the soil. nih.gov By inhibiting the growth of a broad spectrum of competing bacteria, the producing organism, B. subtilis JM4, can secure access to limited nutrients and space. cdnsciencepub.comnih.gov This competitive edge is crucial for its proliferation and persistence in a complex ecological niche. The broad inhibitory spectrum of this compound, which includes activity against various Gram-positive and Gram-negative bacteria, supports this hypothesis. ijcmas.comlongdom.org

Another theoretical perspective is that the production of this compound is part of a sophisticated defense mechanism. In addition to outcompeting other microbes, these peptides may protect the producer from predation or pathogenic attack. The ability of Bacillus species to form resilient endospores, coupled with their production of a diverse arsenal (B13267) of antimicrobial substances, contributes to their ubiquitous presence in various environments. frontiersin.org

The biosynthesis of this compound is carried out by nonribosomal peptide synthetases (NRPSs). nih.gov This mode of synthesis allows for the incorporation of non-proteinogenic amino acids and modifications, leading to a vast diversity of structures and functions among AMPs. cdnsciencepub.comfrontiersin.org This modular nature of NRPSs provides an evolutionary framework for the rapid generation of novel peptides with enhanced or altered activities, allowing the producing organism to adapt to changing environmental pressures and the evolution of resistance in competing microbes. The genetic basis for Subpeptin JM4-A and JM4-B production has been traced to a 48 kb gene cluster containing nine coding sequences involved in biosynthesis, regulation, and resistance. nih.gov

Unexplored Biological Roles and Potential Applications of this compound in Biotechnology and Microbial Ecology

While the primary role of this compound is understood as antimicrobial, its full range of biological functions and potential applications remains largely unexplored.

In Microbial Ecology:

Beyond direct antagonism, this compound may play a role in shaping microbial community structure and function. Its presence could influence biofilm formation, interspecies communication (quorum sensing), and nutrient cycling within the soil microbiome. preprints.org The production of such potent bioactive compounds can have cascading effects on the ecological dynamics of the surrounding microbial population. Further research into the ecological impact of this compound could provide valuable insights into the complex interactions that govern microbial ecosystems.

In Biotechnology:

The unique properties of this compound make it a promising candidate for various biotechnological applications.

Food Preservation: As a naturally occurring antimicrobial peptide, this compound has the potential to be used as a food preservative to inhibit the growth of spoilage and pathogenic bacteria. cdnsciencepub.comresearchgate.net Bacteriocins, a class of AMPs that includes this compound, are already utilized in the food industry for their ability to ensure food safety and extend shelf life. researchgate.netthepharmajournal.com

Agriculture: this compound could be developed as a biocontrol agent to protect plants from a wide range of pathogens. cdnsciencepub.combactivate.com.autandfonline.com The use of such biopesticides offers a more environmentally friendly alternative to chemical pesticides. tandfonline.com

Pharmaceuticals: The most significant potential application of this compound lies in the pharmaceutical sector as a novel antibiotic. cdnsciencepub.com With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents. cdnsciencepub.com The broad spectrum of activity of this compound against various pathogens makes it a compelling lead compound for drug development. cdnsciencepub.comlongdom.org

Identified Research Gaps in Understanding the Full Biological System of this compound

Despite the promising initial findings, there are significant gaps in our understanding of the complete biological system of this compound.

Precise Mechanism of Action: While it is generally proposed that many AMPs act by disrupting the bacterial cell membrane, the precise molecular mechanism of this compound is not yet fully elucidated. cdnsciencepub.com Understanding how it interacts with and disrupts target cell membranes is crucial for its development as an antibiotic.

Structure-Activity Relationship: The exact relationship between the amino acid sequence and the three-dimensional structure of this compound and its antimicrobial activity is not completely understood. Although it is known to differ from its counterpart, Subpeptin JM4-A, at the seventh amino acid, the full implications of this and other structural features on its function require further investigation. researchgate.net

Regulation of Biosynthesis: The genetic cluster responsible for this compound production has been identified, but the intricate regulatory networks that control its expression are not fully characterized. nih.gov Understanding how environmental cues and cellular signals trigger its synthesis is essential for optimizing its production.

Immunity Mechanism: The mechanism by which B. subtilis JM4 protects itself from the antimicrobial action of the this compound it produces is a critical area for research. The gene cluster for its production also contains genes implicated in resistance, but the specific functions of these genes need to be determined. nih.gov

In Vivo Efficacy and Toxicology: While in vitro studies have demonstrated the antimicrobial potential of this compound, comprehensive in vivo studies are lacking. researchgate.net Its efficacy in animal models of infection and its potential toxicity to mammalian cells need to be thoroughly evaluated before it can be considered for clinical applications. researchgate.net

Prospects for Rational Design and Bioengineering of this compound for Enhanced or Novel Activities

The modular nature of the nonribosomal peptide synthetases (NRPSs) that produce this compound offers exciting prospects for its rational design and bioengineering. frontiersin.orgnih.gov

Enhanced Antimicrobial Activity: By modifying the domains of the NRPS enzymes, it may be possible to create novel analogs of this compound with enhanced potency against specific pathogens or a broader spectrum of activity. chosun.ac.kr This could involve substituting specific amino acid residues to improve its interaction with bacterial membranes or its stability.

Reduced Toxicity: If this compound is found to have some level of toxicity towards host cells, bioengineering could be employed to create derivatives with improved selectivity for bacterial cells, thereby reducing potential side effects. researchgate.net

Novel Activities: Genetic engineering could also be used to impart novel functionalities to the this compound molecule. This could include adding domains that target specific bacterial virulence factors or that enhance its ability to penetrate biofilms.

Hybrid Peptides: It may be possible to create hybrid peptides by combining modules from the this compound synthetase with those from other NRPSs that produce different antimicrobial peptides. This approach could lead to the generation of entirely new classes of antibiotics with unique properties.

The continued exploration of this compound and the application of modern biotechnological tools hold the promise of unlocking its full potential, not only as a novel antibiotic but also as a versatile tool in various fields of science and industry.

Table of Research Findings on this compound

Feature Finding Reference(s)
Producing Organism Bacillus subtilis strain JM4 cdnsciencepub.come-repository.org
Biosynthesis Nonribosomal Peptide Synthetase (NRPS) nih.gov
Genetic Basis 48 kb gene cluster with 9 coding sequences nih.gov
Molecular Weight 1422.65 Da researchgate.net
Antimicrobial Spectrum Broad, including Gram-positive and Gram-negative bacteria cdnsciencepub.comijcmas.comlongdom.org

| Potential Applications | Food preservative, biocontrol agent, pharmaceutical | cdnsciencepub.comresearchgate.netbactivate.com.au |

Table of Mentioned Compounds

Compound Name
Subpeptin JM4-A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.